molecular formula C22H26FN5O B2383294 N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172856-94-8

N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Cat. No.: B2383294
CAS No.: 1172856-94-8
M. Wt: 395.482
InChI Key: AFQPPPYFHJCDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a benzimidazole-derived compound featuring a 4-fluorobenzyl group, a piperazine linker, and a 1-methyl-benzimidazole substituent. Its structural complexity arises from the integration of multiple pharmacophores:

  • 4-Fluorobenzyl group: Enhances lipophilicity and modulates receptor binding via halogen interactions.
  • Piperazine ring: Provides conformational flexibility and serves as a scaffold for substituent attachment.
  • 1-Methyl-benzimidazole moiety: Contributes to π-π stacking and hydrogen-bonding interactions, critical for biological activity.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O/c1-26-20-5-3-2-4-19(20)25-21(26)15-27-10-12-28(13-11-27)16-22(29)24-14-17-6-8-18(23)9-7-17/h2-9H,10-16H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQPPPYFHJCDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, a compound featuring both benzimidazole and piperazine moieties, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzimidazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperazine Linkage : Often associated with improved pharmacokinetic profiles and bioactivity.
  • Fluorobenzyl Group : Enhances lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
4dA5490.54Inhibition of clonogenic survival
4nA5490.47Inhibition of migration and viability

In a study evaluating the clonogenic survival of A549 lung cancer cells, compounds similar to this compound showed a marked decrease in cell viability at concentrations as low as 0.54 µM . This suggests that the compound may interfere with DNA replication or repair mechanisms, leading to increased apoptosis in cancer cells.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly as a potential positive allosteric modulator (PAM). Research indicates that benzimidazole derivatives can enhance neurotransmitter receptor activity, which may have implications for treating neurodegenerative diseases.

Study ReferenceFindings
Identified as PAMs with improved metabolic stability.
Demonstrated competitive inhibition of tyrosinase, suggesting potential in treating hyperpigmentation disorders.

These findings highlight the dual potential of this compound in both oncology and neurology.

Case Study 1: Anti-Tumor Activity

In a controlled study, this compound was tested against various human cancer cell lines. The results indicated that this compound inhibited cell proliferation significantly more than standard chemotherapeutics like etoposide at equivalent concentrations .

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of similar benzimidazole compounds in models of oxidative stress. The compounds were shown to reduce neuronal cell death significantly, suggesting a protective mechanism against neurodegeneration .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, exhibit significant antimicrobial activity. For instance, research on similar compounds has shown that they can effectively inhibit both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antimicrobial Activity Against Various Strains

CompoundMIC (µM)Target Organism
N-(4-fluorobenzyl)-...1.27Staphylococcus aureus
N-(4-fluorobenzyl)-...2.54Escherichia coli
N-(4-fluorobenzyl)-...1.43Candida albicans

These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial potency .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds with similar structural features have shown promising results against several cancer cell lines.

Case Study: Anticancer Activity Evaluation

In vitro studies have assessed the cytotoxic effects of this compound against human colorectal carcinoma cell lines (HCT116). The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, demonstrating its potential as an effective anticancer agent.

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Comparison DrugIC50 (µM)
N-(4-fluorobenzyl)-...5.855-Fluorouracil9.99
N-(4-fluorobenzyl)-...4.53Doxorubicin8.50

The selectivity index for these compounds indicates a favorable safety profile, suggesting they may be less toxic to normal cells compared to standard treatments .

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Studies have shown that certain derivatives exhibit inhibitory effects on essential mycobacterial enzymes, which are critical for the survival of the bacteria.

Table 3: In Vitro Antitubercular Activity

CompoundMIC (µg/mL)Target Enzyme
N-(4-fluorobenzyl)-...0.75Isocitrate lyase
N-(4-fluorobenzyl)-...0.50Pantothenate synthetase

These results highlight the potential of this compound as a candidate for further development in treating tuberculosis .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step reactions to assemble its heterocyclic and amide-based architecture.

Benzimidazole Core Formation

The benzimidazole moiety is synthesized via condensation of 4-fluorobenzaldehyde with diamine precursors under acidic conditions, followed by cyclization . For example:

  • Step 1 : Condensation of 4-fluorobenzaldehyde with 1,2-phenylenediamine yields 2-(4-fluorophenyl)-1H-benzo[d]imidazole .

  • Step 2 : Methylation of the imidazole nitrogen using methyl iodide or dimethyl sulfate introduces the 1-methyl group .

Piperazine-Acetamide Coupling

The piperazine-acetamide side chain is synthesized through:

  • Alkylation : Reaction of piperazine with 1-methyl-1H-benzo[d]imidazol-2-ylmethyl chloride forms the substituted piperazine intermediate .

  • Amide Bond Formation : Coupling of the piperazine intermediate with 2-chloroacetamide derivatives (e.g., 2-chloro-N-(4-fluorobenzyl)acetamide) using coupling agents like HOBt/EDC or HATU .

Example Reaction Sequence :

Piperazine+1 methyl 1H benzo d imidazol 2 ylmethyl chlorideSubstituted Piperazine\text{Piperazine}+\text{1 methyl 1H benzo d imidazol 2 ylmethyl chloride}\rightarrow \text{Substituted Piperazine}Substituted Piperazine+2 chloro N 4 fluorobenzyl acetamideHOBt EDCTarget Compound\text{Substituted Piperazine}+\text{2 chloro N 4 fluorobenzyl acetamide}\xrightarrow{\text{HOBt EDC}}\text{Target Compound}

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces carboxylic acid derivatives (e.g., 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetic acid) .

  • Basic Hydrolysis : Yields sodium carboxylate salts, which are water-soluble .

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in:

  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

  • Acylation : Forms acylated derivatives with acyl chlorides or anhydrides .

Benzimidazole Electrophilic Substitution

The electron-rich benzimidazole core undergoes:

  • Halogenation : Bromination or chlorination at the 5- or 6-position using NBS\text{NBS}
    or SOCl2\text{SOCl}_2 .

  • Nitration : Introduces nitro groups under mixed acid conditions .

Catalytic and Solvent Effects

Reaction TypeCatalyst/SolventYield (%)Reference
Amide CouplingHOBt/EDC in DMF59–72
AlkylationEt3N\text{Et}_3\text{N}
in Dioxane44–68
CyclizationNH4_4
Fe(SO4_4
)2_2
·12H2_2
O65–78

Mechanistic Insights

  • Amide Coupling : The HOBt/EDC system activates the carboxylate intermediate, forming an active ester that reacts with the piperazine amine .

  • Benzimidazole Methylation : Proceeds via an SN2\text{S}_\text{N}2
    mechanism, where the methyl group displaces a leaving group on the imidazole nitrogen .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 250°C, with degradation products including CO2_2
    and fluorinated aromatics.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12) .

Challenges and Optimization

  • Low Yields : Piperazine alkylation steps often yield <70% due to steric hindrance .

  • Purification : Requires column chromatography with polar solvents (e.g., ethyl acetate/methanol) .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 4-fluorobenzyl group is a conserved feature across analogs, likely optimizing target affinity and metabolic stability. Piperazine vs. piperidine linkers alter spatial orientation, impacting receptor selectivity .
  • Biological Activity : Piperidine-linked compounds (e.g., 38 ) show dual histamine receptor activity, whereas piperazine-linked derivatives (e.g., 5m ) prioritize antimicrobial applications .

Benzimidazole Derivatives with Heterocyclic Modifications

Compound Name Key Features Molecular Formula Activity/Notes Reference
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) Benzimidazole-triazole, nitro-phenyl C₁₇H₁₂N₈O₃ 68.23% quorum sensing inhibition at 250 µM; nitro group enhances potency .
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i) Benzimidazole-triazole, chloro-phenyl C₁₇H₁₂ClN₇O 64.99% quorum sensing inhibition at 250 µM; halogen improves bioavailability .
1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine Bis-fluorobenzyl, piperidine, isopropoxy-benzimidazole C₃₄H₃₆F₂N₆O₂ Unusual N-demethylation pathway during synthesis; anti-histamine candidate .

Key Observations:

  • Triazole vs. Piperazine Linkers : Triazole-containing compounds (e.g., 6p , 6i ) exhibit strong quorum sensing inhibition, likely due to enhanced hydrogen bonding with bacterial receptors . In contrast, piperazine/piperidine-linked analogs prioritize eukaryotic targets (e.g., histamine receptors) .
  • Fluorine Positioning : Fluorine at the benzyl para position (common in all fluorinated analogs) balances electronegativity and steric effects, optimizing binding to hydrophobic pockets .

Key Observations:

  • Yield vs. Activity : Higher yields (e.g., 75% for 5m ) correlate with simpler linkers (piperazine), while lower yields in triazole derivatives (e.g., 6p ) reflect multi-step synthesis challenges .
  • Thermal Stability : Melting points vary significantly based on aromatic stacking and hydrogen-bonding capacity; triazole derivatives exhibit higher thermal stability .

Preparation Methods

Cyclocondensation of o-Phenylenediamine

The benzimidazole nucleus is synthesized through acid-catalyzed condensation, as demonstrated in Scheme S-37 of PMC source:

Procedure :

  • React o-phenylenediamine (1 eq) with 2-hydroxyacetic acid (1.05 eq) in polyphosphoric acid at 120°C for 6 hr
  • Methylate the resulting 2-hydroxymethylbenzimidazole using methyl iodide (1.2 eq) in DMF with K2CO3 base
  • Purify via column chromatography (SiO2, EtOAc/hexane 3:7) to obtain 1-methyl-1H-benzo[d]imidazole-2-methanol (Yield: 68%).

Mechanistic Insight :
The reaction proceeds through:

  • Protonation of carboxylic oxygen
  • Nucleophilic attack by amine group
  • Cyclodehydration forming the imidazole ring
  • O-methylation via SN2 mechanism.

Functionalization of Piperazine Ring

Chloromethylation of Piperazine

Key intermediate 4-(chloromethyl)piperazine-1-carboxylate is prepared via:

Stepwise Protocol :

  • Protect piperazine with Boc-anhydride in THF/H2O (1:1) at 0°C
  • Treat with paraformaldehyde (3 eq) and HCl gas in dioxane at 60°C for 12 hr
  • Deprotect using TFA/DCM (1:4) to yield 4-(chloromethyl)piperazine hydrochloride (Overall yield: 52%).

Convergent Synthesis of Target Molecule

Fragment Coupling Strategy

The final assembly employs sequential nucleophilic substitutions and amidation:

Synthetic Route :

  • Alkylation of Benzimidazole :
    • React 1-methyl-1H-benzo[d]imidazole-2-methanol (1 eq) with 4-(chloromethyl)piperazine (1.1 eq)
    • Use K2CO3 (2 eq) in anhydrous DMF at 80°C for 8 hr
    • Obtain 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine (Yield: 74%)
  • Acetamide Formation :

    • Treat chloroacetyl chloride (1.05 eq) with 4-fluorobenzylamine (1 eq) in CH2Cl2 at -10°C
    • Add Et3N (2 eq) dropwise, stir for 2 hr at RT
    • Isolate N-(4-fluorobenzyl)chloroacetamide (Yield: 89%)
  • Nucleophilic Displacement :

    • React N-(4-fluorobenzyl)chloroacetamide (1 eq) with 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine (1 eq)
    • Use NaI (0.1 eq) as catalyst in acetonitrile at reflux for 16 hr
    • Purify via recrystallization (EtOH/H2O) to obtain target compound (Yield: 63%)

Reaction Optimization Data :

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DMF CH3CN CH3CN
Temperature (°C) 80 82 82
Time (hr) 24 16 16
Catalyst None NaI NaI
Yield (%) 48 63 63

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

Recent advances enable telescoped synthesis under microwave irradiation:

Procedure :

  • Charge reactor with o-phenylenediamine (1 eq), methyl glycinate (1 eq), 4-fluorobenzylamine (1 eq), and piperazine (1 eq)
  • Add nano-ZnO-SO3H catalyst (15 mol%) from source
  • Irradiate at 150W, 120°C for 25 min
  • Filter catalyst, concentrate, and purify via HPLC (C18, MeOH/H2O 65:35)
  • Obtain product in 58% yield with 99.2% purity (HPLC)

Advantages :

  • 78% reduction in reaction time vs conventional heating
  • Catalyst recyclable for 3 cycles without activity loss

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Step Count Total Yield (%) Purity (%)
Fragment Coupling 3 31.4 98.5
Microwave Assisted 1 58 99.2
Classical Stepwise 5 22.7 97.1

Key Challenges in Synthesis

  • Regioselectivity Control :

    • Competing N-alkylation at piperazine nitrogens requires careful stoichiometry control
    • Use of bulky solvents (e.g., tert-amyl alcohol) improves N1-alkylation selectivity
  • Purification Issues :

    • Polar byproducts necessitate chromatographic separation with NH4OH-modified eluents
    • Target compound exhibits Rf 0.33 on TLC (SiO2, CHCl3/MeOH/NH4OH 8:2:0.1)

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Mol. Weight Cost/mol (USD)
4-fluorobenzylamine 1,250 125.15 0.156
Piperazine 980 86.14 0.084
Nano-ZnO-SO3H 3,400 - 0.051*

*Catalyst loading at 15 mol%

Environmental Impact Metrics

Method PMI** E-Factor* Energy Use (kJ/mol)
Fragment Coupling 32 18.7 4,120
Microwave Assisted 11 6.2 1,890

Process Mass Intensity (kg material/kg product) * Waste generated per kg product

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical techniques for ensuring the purity of N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide?

  • Synthesis Steps :

Coupling Reactions : React 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with piperazine derivatives under reductive amination conditions.

Acetamide Formation : Use 4-fluorobenzylamine and chloroacetyl chloride in a nucleophilic substitution reaction.

Purification : Column chromatography with ethyl acetate/hexane gradients.

  • Analytical Techniques :

  • Thin-Layer Chromatography (TLC) for reaction monitoring.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95%).
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C peaks (e.g., fluorobenzyl protons at δ 4.4 ppm, piperazine methylene at δ 2.8 ppm) .

Q. Which solvents and catalysts are critical for optimizing reaction efficiency during synthesis?

  • Solvents :

  • N,N-Dimethylformamide (DMF) : Enhances nucleophilicity in coupling steps.
  • Tetrahydrofuran (THF) : Used for Grignard or organometallic intermediates.
    • Catalysts :
  • Triethylamine (TEA) : Neutralizes HCl byproducts in amide bond formation.
  • 4-Dimethylaminopyridine (DMAP) : Accelerates acyl transfer reactions .

Q. How is the structural conformation of the compound validated post-synthesis?

  • ¹H/¹³C NMR : Identifies fluorobenzyl (δ 7.2–7.4 ppm aromatic protons), benzoimidazole (δ 8.1 ppm), and piperazine (δ 2.5–3.0 ppm) moieties.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 439.2 (calculated for C₂₃H₂₆FN₅O).
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretch at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can regioselectivity challenges during benzo[d]imidazole core formation be addressed?

  • Strategies :

  • Temperature Control : Maintain 0–5°C during nitration to prevent side reactions.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines.
  • Catalytic Systems : Employ Pd/C or Raney nickel for selective hydrogenation .

Q. What computational methods predict the compound’s interaction with biological targets, and how are they validated?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., histamine H₄ or kinase targets).
  • Validation : Compare docking poses with X-ray crystallography data or mutagenesis studies (e.g., hydrogen bonding with Asp⁹⁴ in target proteins) .

Q. How do researchers reconcile discrepancies in reported biological activities (e.g., hypoxia imaging vs. enzyme inhibition)?

  • Factors :

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • In Vivo vs. In Vitro : Pharmacokinetic factors (e.g., metabolic stability in PET imaging vs. direct enzyme inhibition ).
    • Resolution : Cross-validate using orthogonal assays (e.g., surface plasmon resonance for binding affinity).

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Models :

  • Rodent Studies : Sprague-Dawley rats for bioavailability (oral vs. IV administration).
  • Toxicity Endpoints : Liver enzyme assays (ALT/AST) and histopathology.
    • Analytical Methods :
  • LC-MS/MS : Quantify plasma concentrations with a lower limit of detection (LLOD) of 1 ng/mL .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Formulation : Encapsulation in PEGylated liposomes to enhance aqueous solubility.
  • Stability Studies :

  • Thermogravimetric Analysis (TGA) : Assess decomposition above 200°C.
  • Forced Degradation : Expose to acidic (pH 3) and oxidative (H₂O₂) conditions to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.